molecular formula C10H15NO4 B13963730 6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid

6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13963730
M. Wt: 213.23 g/mol
InChI Key: AQROVNSERDMKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Carboxymethyl)-6-azaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered azaspiro ring and a four-membered carbocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization of the carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as a diazaspiro compound, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.4]octane-2-carboxylic acid
  • 7-Oxo-2,6-diazaspiro[3.4]octane-2-carboxylic acid
  • 2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid

Uniqueness

6-(Carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of carboxymethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

6-(carboxymethyl)-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c12-8(13)5-11-2-1-10(6-11)3-7(4-10)9(14)15/h7H,1-6H2,(H,12,13)(H,14,15)

InChI Key

AQROVNSERDMKCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)C(=O)O)CC(=O)O

Origin of Product

United States

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